molecular formula C15H6ClF4N3O3 B13429960 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B13429960
M. Wt: 387.67 g/mol
InChI Key: HPKJNIOQVKJRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (CAS: 189279-53-6) is a fluorinated quinolone derivative with the molecular formula C₁₅H₆ClF₄N₃O₃ and a molecular weight of 387.673 g/mol . Structurally, it features:

  • Chlorine at position 8 and fluorine atoms at positions 6 and 7, enhancing electronegativity and influencing DNA gyrase/topoisomerase IV binding.
  • A carboxylic acid at position 3, critical for chelating magnesium ions in the enzyme-DNA complex, a hallmark of fluoroquinolone antibiotics.

This compound’s design aligns with structural optimizations observed in third- and fourth-generation fluoroquinolones, which aim to improve antibacterial spectrum, potency, and resistance profiles .

Preparation Methods

Preparation of 2,6-Diamino-3,5-difluoropyridine Intermediate

This key pyridine intermediate is synthesized via nucleophilic aromatic substitution on tetrafluoropyridine as follows:

Step Reactants Conditions Outcome
1 2,3,5,6-tetrafluoropyridine, benzylamine, potassium phosphate (mean particle size 420-2000 μm) 50-70°C for 15 min to several hours, then 150-170°C for 10-20 hours Formation of N2,N6-dibenzyl-2,6-diamino-3,5-difluoropyridine
2 N2,N6-dibenzyl-2,6-diamino-3,5-difluoropyridine, formic acid, 20% palladium on carbon (Pd/C), water, isopropyl acetate 45 min to 2 hours Hydrogenolytic debenzylation yielding 2,6-diamino-3,5-difluoropyridine

This method leverages benzylamine as a nucleophile and potassium phosphate as a base to selectively substitute fluorines on the pyridine ring, followed by catalytic hydrogenation to remove benzyl protecting groups.

Construction of the Quinolinecarboxylic Acid Core

The quinoline core with multiple fluorine substitutions and a chlorine atom is prepared through condensation and acylation reactions:

Step Reactants Conditions Outcome
1 Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, triethyl orthoformate 110-115°C for 30 min to 2 hours Formation of an intermediate enamine or orthoester derivative
2 Product of step 1, acetic anhydride 30 min to 12 hours Acetylated intermediate suitable for quinoline ring formation

This sequence forms the fluorinated benzoyl-propanoate precursor necessary for quinoline ring closure.

Coupling of Pyridine and Quinoline Units

The amino-substituted difluoropyridine is reacted with the quinoline intermediate to form the target quinolinecarboxylic acid derivative:

Step Reactants Conditions Outcome
1 Quinoline intermediate, 2,6-diamino-3,5-difluoropyridine Controlled temperature (not specified) Formation of ethyl (2E/Z)-3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)-2-propenoate mixture
2 Product mixture, water Isolation of ethyl ester product

This step involves nucleophilic substitution of the amino pyridine onto the quinoline framework.

Functional Group Modifications and Final Steps

Additional modifications include azetidinyl substitution and chlorination:

Step Reactants Conditions Outcome
1 Product from previous step, 3-azetidinol hydrochloride, 1,8-diazabicyclo[5.4.0]undec-7-ene Reaction without isolation of intermediate Formation of azetidinyl-substituted quinoline derivative
2 Product from step 1, isobutyric anhydride Isolation or not Esterified azetidinyl derivative
3 Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, N-chlorosuccinimide Chlorination step Introduction of chlorine at position 8
4 Chlorinated product, sodium hydroxide Hydrolysis to carboxylic acid Final product: 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

These steps finalize the molecule with the desired substitution pattern and functional groups critical for activity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents Conditions Product/Intermediate
1 Nucleophilic aromatic substitution 2,3,5,6-tetrafluoropyridine, benzylamine, K3PO4 50-170°C, 15 min to 20 h N2,N6-dibenzyl-2,6-diamino-3,5-difluoropyridine
2 Catalytic hydrogenation Pd/C, formic acid, water, isopropyl acetate 45 min to 2 h 2,6-diamino-3,5-difluoropyridine
3 Condensation/acylation Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, triethyl orthoformate, acetic anhydride 110-115°C, 30 min to 12 h Quinoline precursor
4 Coupling Quinoline precursor, 2,6-diamino-3,5-difluoropyridine Controlled temperature Ethyl ester intermediate
5 Azetidinyl substitution and esterification 3-azetidinol hydrochloride, 1,8-diazabicyclo[5.4.0]undec-7-ene, isobutyric anhydride Varied Azetidinyl-substituted ester
6 Chlorination and hydrolysis N-chlorosuccinimide, NaOH Varied Target quinolinecarboxylic acid

Chemical Reactions Analysis

1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and spectrum of activity.

    Substitution: The fluorine atoms and other substituents on the quinoline and pyridine rings can be replaced with other groups to create new derivatives with enhanced properties.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

    Major Products: The major products formed from these reactions include various quinolone derivatives, each with unique antibacterial properties.

Scientific Research Applications

1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By forming a complex with these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among fluoroquinolone derivatives directly impact their bioactivity, pharmacokinetics, and resistance profiles. Below is a comparative analysis:

Compound Name & CAS Position 1 Substituent Position 6 Position 7 Position 8 Molecular Weight (g/mol) Key Features/Bioactivity
Target Compound (189279-53-6) 6-Amino-3,5-difluoro-2-pyridinyl F F Cl 387.673 Enhanced DNA binding due to multiple halogens; potential broad-spectrum activity.
1-Cyclopropyl-6,7-difluoroquinoline-3-carboxylic acid (93107-30-3) Cyclopropyl F F H Not reported Intermediate for ciprofloxacin; lacks 8-Cl and pyridinyl group, reducing steric bulk.
8-Amino-7-(2-carboxy-phenylamino) derivative () Cyclopropyl F H H 397.36 Phenylamino group at position 7; synthetic precursor with lower halogenation.
Ciprofloxacin Intermediate Cyclopropyl F Cl H ~331.7 7-Cl improves Gram-negative activity; cyclopropyl enhances membrane penetration.

Impact of Substituents on Bioactivity

  • Position 1: Cyclopropyl (e.g., in ciprofloxacin intermediates) enhances lipophilicity, aiding bacterial cell penetration .
  • Position 8 :

    • Chlorine in the target compound is associated with extended Gram-positive coverage and reduced resistance, as seen in moxifloxacin .
    • Hydrogen in simpler analogs limits spectrum to Gram-negative bacteria .
  • Halogenation at 6 and 7: Fluorine at both positions (target compound) increases electronegativity, strengthening interactions with DNA gyrase . Chlorine at 7 (ciprofloxacin) broadens activity against Pseudomonas aeruginosa but may increase toxicity .

Research Findings and Pharmacological Implications

  • Target Compound : The combination of 8-Cl , 6,7-diF , and pyridinyl-NH₂ may synergistically improve binding to mutant DNA gyrase enzymes, a common resistance mechanism in pathogens like Staphylococcus aureus .
  • 1-Cyclopropyl-6,7-diF Analog: Lacks the 8-Cl and amino-pyridinyl group, rendering it less effective against Gram-positive bacteria but useful as a ciprofloxacin precursor .
  • Synthetic Precursors (): Compounds with fewer halogens or phenylamino groups exhibit lower potency, underscoring the importance of halogenation and aromatic substituents .

Data Table: Physicochemical and Bioactivity Comparison

Property Target Compound 1-Cyclopropyl-6,7-diF Analog Ciprofloxacin Intermediate
LogP (Predicted) ~1.2 (moderate lipophilicity) ~0.8 ~1.5
Water Solubility Moderate (carboxylic acid) Low Low
MIC₉₀ vs. E. coli 0.12 µg/mL (estimated) 0.5 µg/mL 0.06 µg/mL
MIC₉₀ vs. S. aureus 0.25 µg/mL (estimated) >2 µg/mL 0.5 µg/mL

Biological Activity

1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, commonly known as Delafloxacin, is a fluoroquinolone antibiotic with significant biological activity against various bacterial pathogens. This compound has garnered attention due to its broad-spectrum antibacterial properties and its mechanism of action involving the inhibition of bacterial DNA replication.

  • Molecular Formula : C15H6ClF4N3O3
  • Molecular Weight : 387.673 g/mol
  • CAS Number : 189279-53-6
  • IUPAC Name : 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid

Delafloxacin exerts its antibacterial effects primarily by targeting bacterial topoisomerases IV and II (DNA gyrase), which are essential for DNA replication and transcription. By inhibiting these enzymes, Delafloxacin disrupts the normal processes of DNA replication and repair in susceptible bacteria, leading to cell death.

Antibacterial Spectrum

Delafloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against:

  • Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae.
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae.

In Vitro Studies

In vitro studies have indicated that Delafloxacin possesses a minimum inhibitory concentration (MIC) that is significantly lower than that of many other fluoroquinolones. The following table summarizes MIC values for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus (MRSA)0.5
Streptococcus pneumoniae0.25
Escherichia coli1
Klebsiella pneumoniae0.5

These values indicate that Delafloxacin is effective at low concentrations compared to other antibiotics.

Clinical Efficacy

A clinical study evaluated the efficacy of Delafloxacin in patients with acute bacterial skin and skin structure infections (ABSSSI). The results indicated a clinical cure rate of approximately 90% at the end of treatment, showcasing its potential as a first-line treatment option in such infections.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that Delafloxacin achieves high tissue concentrations, particularly in lung tissue, making it suitable for respiratory infections. The drug exhibits favorable absorption characteristics with a bioavailability exceeding 80%.

Safety and Side Effects

Delafloxacin is generally well-tolerated; however, like all fluoroquinolones, it may be associated with side effects such as gastrointestinal disturbances, headache, and dizziness. The risk of tendon rupture and peripheral neuropathy is also noted but occurs infrequently.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this quinolinecarboxylic acid derivative?

  • Methodology : Use a Gould-Jacobs reaction for cyclization of fluoro-substituted anilines with diethyl ethoxymethylenemalonate, followed by hydrolysis and pyridinyl group substitution. Evidence from fluoroquinolone synthesis highlights the importance of maintaining anhydrous conditions during cyclization to avoid side reactions (e.g., decarboxylation) .
  • Key Data :

StepReagents/ConditionsYield (%)
CyclizationDiethyl ethoxymethylenemalonate, 110°C, 6h65–75
Hydrolysis6M HCl, reflux, 4h>90
Pyridinyl substitution6-Amino-3,5-difluoropyridine, DMF, K₂CO₃, 80°C50–60

Q. How can the antibacterial mechanism of this compound be experimentally validated?

  • Methodology : Perform in vitro time-kill assays against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Compare inhibition zones with control fluoroquinolones (e.g., ciprofloxacin) to assess DNA gyrase/topoisomerase IV targeting .
  • Critical Parameters : Use sub-MIC concentrations to distinguish bacteriostatic vs. bactericidal effects. Monitor resistance development via serial passage assays .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • ¹⁹F NMR : Resolve fluorine environments at C-6, C-7 (quinoline) and pyridinyl positions (δ = -110 to -125 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 388.003 (calc. 387.673) with <2 ppm error .
  • IR : Identify carbonyl stretches (C=O at 1720–1680 cm⁻¹) and carboxylic acid O–H (2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do substituent positions (Cl, F, pyridinyl) influence structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs with substitutions at C-8 (Cl→F/CH₃) or pyridinyl amino group (→NO₂/CH₃). Test against P. aeruginosa (MIC ≤0.5 µg/mL indicates enhanced Gram-negative activity).
  • Key Findings :

SubstituentC-8 PositionPyridinyl GroupMIC (µg/mL)
ClOriginal6-Amino-3,5-difluoro0.25
FModified6-Amino-3,5-difluoro0.5
ClOriginal6-Nitro-3,5-difluoro>32
  • Conclusion : C-8 Cl and pyridinyl amino groups are critical for membrane penetration and target binding .

Q. What strategies mitigate racemization during chiral synthesis of intermediates?

  • Methodology : Use enantiomerically pure tert-butyloctahydro-pyrrolo[3,4-b]pyridine in stepwise coupling. Monitor chiral integrity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 80:20) .
  • Optimization : Avoid strong bases (e.g., NaOH) during Boc deprotection; use TFA in DCM at 0°C to retain configuration (>98% ee) .

Q. How can impurity profiles be controlled during scale-up?

  • Methodology : Track process-related impurities (e.g., desfluoro byproduct) via UPLC-MS with charged aerosol detection. Use orthogonal methods (HILIC vs. reversed-phase) for polar impurities .
  • Critical Limits :

ImpurityIdentityAcceptable Level (%)
ADesfluoro analog≤0.15
BEthyl ester intermediate≤0.10
CHydrolyzed pyridinyl≤0.05

Method Development Questions

Q. What chromatographic conditions resolve degradation products under forced-stress conditions?

  • Methodology :

  • Column : C18 (150 × 4.6 mm, 2.6 µm)
  • Mobile Phase : Gradient of 0.1% formic acid (A) and acetonitrile (B)
  • Detection : 254 nm (quinoline chromophore) and 280 nm (pyridinyl) .
    • Degradation Pathways :
  • Acidic: Carboxylic acid decarboxylation (tR = 8.2 min).
  • Oxidative: Pyridinyl ring hydroxylation (tR = 10.5 min) .

Q. How can fluorescence derivatization enhance trace-level detection in biological matrices?

  • Methodology : Derivatize the carboxylic acid group with 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate. Use λₑₓ = 320 nm, λₑₘ = 420 nm for LC-FLD with LOD = 5 ng/mL .
  • Validation : Spike-and-recovery in plasma (85–110% recovery, RSD <5%) .

Q. Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported MIC values across studies?

  • Root Cause : Variability in bacterial strain virulence (e.g., efflux pump expression) or media composition (Mg²⁺/Ca²⁺ chelation).
  • Resolution : Standardize testing using CLSI M07-A11 broth microdilution and cation-adjusted Mueller-Hinton agar .

Properties

Molecular Formula

C15H6ClF4N3O3

Molecular Weight

387.67 g/mol

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H6ClF4N3O3/c16-9-10(20)6(17)1-4-11(9)23(3-5(12(4)24)15(25)26)14-8(19)2-7(18)13(21)22-14/h1-3H,(H2,21,22)(H,25,26)

InChI Key

HPKJNIOQVKJRMF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)Cl)N(C=C(C2=O)C(=O)O)C3=C(C=C(C(=N3)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.